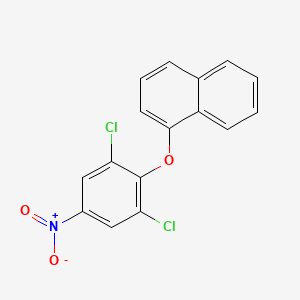
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is an organic compound with the chemical formula C10H11Cl3. It is a derivative of benzene, characterized by the presence of three methyl groups and one trichloromethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbon family and is known for its distinct chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- typically involves the chlorination of 1,2,4-trimethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrially, Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can be produced by the catalytic chlorination of 1,2,4-trimethylbenzene. The process involves the use of a catalyst, such as ferric chloride (FeCl3), to enhance the reaction rate and yield. The reaction is conducted in a chlorination reactor, where the temperature and pressure are carefully controlled to optimize the production of the desired compound.
Types of Reactions:
Oxidation: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, where the trichloromethyl group can be reduced to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. For example, nitration of the compound can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of 1,2,4-trimethylbenzene.
Substitution: Formation of nitro derivatives.
科学的研究の応用
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Benzene, 1,2,4-trimethyl-:
Benzene, 1,2,5-trimethyl-: Another isomer of trimethylbenzene with different substitution patterns.
Benzene, 1,3,5-trimethyl-:
Uniqueness: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its analogs.
特性
CAS番号 |
58085-75-9 |
|---|---|
分子式 |
C10H11Cl3 |
分子量 |
237.5 g/mol |
IUPAC名 |
1,2,4-trimethyl-5-(trichloromethyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 |
InChIキー |
WKOHTUHEMKQCIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)



![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)



